molecular formula C21H14F3NS2 B2653491 2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole CAS No. 400087-79-8

2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole

Cat. No. B2653491
CAS RN: 400087-79-8
M. Wt: 401.47
InChI Key: CDTNJFLUTRKLKC-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative with a trifluoromethylphenyl group attached. Benzothiazole is a heterocyclic compound, and trifluoromethylphenyl groups are often used in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The molecular structure would consist of a benzothiazole core with a trifluoromethylphenyl group attached. The trifluoromethyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the conditions of the reaction. Benzothiazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antitumor Activities

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxic effects in vitro in sensitive human breast cancer cell lines, highlighting a significant potential for pharmaceutical development against cancer. The selective cytotoxicity of these compounds against certain cancer cell lines, such as MCF-7 and MDA 468, without affecting nonmalignant or other cancer cell lines underscores their specificity and potential therapeutic value (Hutchinson et al., 2001). Furthermore, derivatives of this compound have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo, indicating a mechanism of action involving direct interaction with DNA (Leong et al., 2003).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific data, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Benzothiazole derivatives are a topic of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being explored . The future directions for this specific compound would depend on its biological activity and potential applications.

properties

IUPAC Name

2-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NS2/c22-21(23,24)16-4-3-5-17(12-16)26-13-14-8-10-15(11-9-14)20-25-18-6-1-2-7-19(18)27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNJFLUTRKLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CSC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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